The Strategic Importance of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine in Modern Drug Discovery: A Technical Guide
The Strategic Importance of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine in Modern Drug Discovery: A Technical Guide
For Immediate Release: A Comprehensive Technical Overview of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine (CAS Number: 685503-45-1) for Researchers and Drug Development Professionals.
This guide provides an in-depth analysis of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine, a key building block in contemporary medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical role in the development of novel therapeutics, with a particular focus on its application as a pharmacophore in neurokinin-1 (NK1) receptor antagonists.
Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in drug design due to its unique electronic and steric properties. The two trifluoromethyl (-CF3) groups are potent electron-withdrawing substituents, which can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for its biological target. This strategic placement of fluorine atoms often enhances the pharmacokinetic and pharmacodynamic profile of drug candidates.
(RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine, with the CAS number 685503-45-1 , serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its structural features make it an ideal scaffold for creating potent and selective ligands for various receptors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 685503-45-1 | [1] |
| Molecular Formula | C11H11F6N | [1] |
| Molecular Weight | 271.21 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents | Inferred |
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¹H NMR: Expected signals would include multiplets for the aromatic protons, a triplet for the terminal methyl group of the propyl chain, a multiplet for the methylene group, and a multiplet for the methine proton adjacent to the amine and the aromatic ring. The amine protons would likely appear as a broad singlet.
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¹³C NMR: Aromatic carbons would show characteristic shifts, with the carbons bearing the trifluoromethyl groups exhibiting splitting due to C-F coupling. Aliphatic carbons of the propyl chain would also be present.
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¹⁹F NMR: A single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups would be expected.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 271.08, with characteristic fragmentation patterns.
Synthesis and Mechanistic Considerations
The most logical and widely employed synthetic route to (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine is through the reductive amination of the corresponding ketone, 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one. This two-step, one-pot process offers high efficiency and selectivity.
Synthesis of the Ketone Precursor: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one
The synthesis of the ketone precursor is a critical first step. A common method involves the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene with an appropriate propanoylating agent.
Figure 1: Synthesis of the ketone precursor.
Experimental Protocol (Illustrative):
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Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings under an inert atmosphere, a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, and then refluxed until the magnesium is consumed.
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Acylation: The freshly prepared Grignard reagent is cooled and added slowly to a solution of propanoyl chloride in anhydrous THF at low temperature (e.g., -78 °C) to prevent over-addition.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure to yield 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
Reductive Amination to (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine
Reductive amination proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Figure 2: Reductive amination workflow.
Experimental Protocol (Illustrative):
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Reaction Setup: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol. A source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is added.
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Reduction: A reducing agent is added to the mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the iminium ion over the ketone. Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be employed.
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Reaction Monitoring and Work-up: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by removing the solvent, followed by an acid-base extraction to isolate the amine product.
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Purification: The crude amine is purified by column chromatography on silica gel to afford pure (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine.
Applications in Drug Development: A Focus on Neurokinin-1 (NK1) Receptor Antagonists
The primary application of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine and its derivatives in drug development is as antagonists of the neurokinin-1 (NK1) receptor.[2] The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is involved in numerous physiological processes, including pain transmission, inflammation, and emesis (nausea and vomiting).[3]
NK1 receptor antagonists have been successfully developed as antiemetic drugs to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3] The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in many potent NK1 receptor antagonists, including the FDA-approved drug Aprepitant.[4]
Mechanism of Action and Structure-Activity Relationships (SAR)
The 3,5-bis(trifluoromethyl)phenyl group typically occupies a hydrophobic pocket within the NK1 receptor binding site.[5] The electron-withdrawing nature of the trifluoromethyl groups can also contribute to favorable electrostatic interactions. Structure-activity relationship (SAR) studies have shown that modifications to the amine and the propyl chain of (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine can modulate the potency and selectivity of NK1 receptor antagonism.[6]
Figure 3: Mechanism of NK1 receptor antagonism.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine and its precursors. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Material Safety Data Sheets (MSDS) for the specific reagents should be consulted for detailed handling and disposal information.
Conclusion
(RS)-1-[3,5-Bis(trifluoromethyl)phenyl]propylamine is a valuable and versatile building block for the synthesis of pharmacologically active molecules. Its strategic importance lies in the unique properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety, which has proven to be a critical component in the design of potent neurokinin-1 receptor antagonists. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and scientists working at the forefront of drug discovery and development.
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